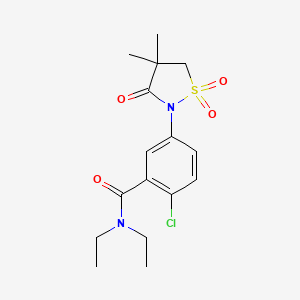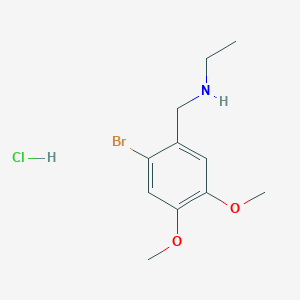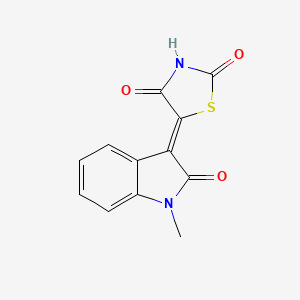
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of N-phenylacetamides and has been studied for its ability to modulate various physiological and biochemical processes in the body.
Mechanism of Action
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to modulate the activity of various receptors in the central nervous system, including the GABA-A receptor and the α2-adrenergic receptor. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been shown to modulate various physiological and biochemical processes in the body. It has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been shown to exhibit low toxicity and side effects in preclinical studies. However, one limitation of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide is its limited solubility in water, which may pose challenges for certain experimental protocols.
Future Directions
There are several future directions for research on 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of novel 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide in the treatment of other neurological and psychiatric disorders, such as epilepsy and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2,5-dimethylphenylacetic acid with 2-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been evaluated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-13(2)14(10-12)11-17(19)18-15-6-4-5-7-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZKTPZAZQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B5128668.png)
![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)

![5,6-dimethyl-N-[4-(1-piperidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5128693.png)

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)



![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)

